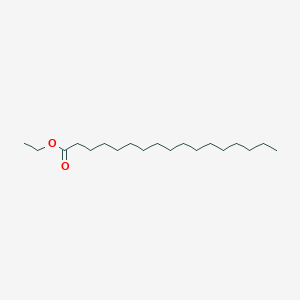

Ethyl heptadecanoate

描述

属性

IUPAC Name |

ethyl heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXMUFRWYNVISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161232 | |

| Record name | Ethyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14010-23-2 | |

| Record name | Ethyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14010-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl heptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014010232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl heptadecanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl Heptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl heptadecanoate (also known as ethyl margarate) is the fatty acid ethyl ester formed from heptadecanoic acid and ethanol. Its molecular formula is C₁₉H₃₈O₂.[1][2][3] This long-chain ester is a valuable compound in various scientific and industrial fields. It serves as a biochemical reagent in lipid metabolism research and is utilized in the formulation of flavors, fragrances, and cosmetics due to its pleasant fruity aroma and emollient properties.[1] Furthermore, its chemical stability and solubility in organic solvents make it a useful intermediate in organic synthesis and a component in industrial lubricants.[1] In analytical chemistry, it is often employed as an internal standard for the precise quantification of fatty acid ethyl esters (FAEEs) in biological samples via gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of its key physical properties, the experimental methods used for their determination, and a representative synthetic workflow.

Physical and Chemical Properties

The physical characteristics of this compound are well-documented across various chemical databases. These properties are crucial for its application in research and development, influencing everything from storage conditions to its behavior in different analytical systems. Below is a summary of its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₈O₂ | |

| Molecular Weight | 298.51 g/mol | |

| Appearance | White or colorless solid or powder at room temperature. | |

| Melting Point | 27 - 29 °C (300.15 - 302.15 K) | |

| Boiling Point | 199 - 201 °C @ 10 mmHg (472.15 - 474.15 K) 337.67 °C @ 760 mmHg (610.82 K) (estimated) | |

| Density | 0.8517 g/cm³ | |

| Refractive Index | 1.4266 (estimated) | |

| Flash Point | 155.20 °C (428.35 K) (estimated) | |

| Vapor Pressure | 0.000103 mmHg @ 25 °C | |

| Water Solubility | 0.001172 mg/L @ 25 °C (estimated) | |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | |

| CAS Number | 14010-23-2 |

Experimental Protocols

The determination of the physical properties listed above relies on established analytical techniques. While specific instrument parameters for this compound are not always published, the following sections describe the standard methodologies for fatty acid esters.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound is a key indicator of purity. A common method is the capillary tube technique, often following protocols similar to those outlined by ASTM.

-

Principle: A small, dry sample is packed into a thin capillary tube, which is then heated in a controlled manner within a melting point apparatus or a Thiele tube oil bath. The temperatures at which melting begins and is complete are recorded as the melting point range.

-

Methodology:

-

Sample Preparation: A small amount of dry this compound is ground into a fine powder and packed into a capillary tube to a height of approximately 10 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer and placed in a heating block or oil bath.

-

Heating: The apparatus is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to approximately 0.5-1.0°C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. For a pure compound, this range is typically narrow (0.5-1.0°C).

-

Boiling Point Determination (Reduced Pressure)

Due to its high boiling point at atmospheric pressure, the boiling point of this compound is often measured under reduced pressure (vacuum) to prevent thermal degradation.

-

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered. Techniques like distillation or Differential Scanning Calorimetry (DSC) can be employed.

-

Methodology (Microscale Distillation):

-

Apparatus Setup: A small quantity of the sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned to measure the vapor temperature below the sidearm of the condenser.

-

Vacuum Application: The pressure inside the apparatus is reduced to the desired level (e.g., 10 mmHg) and held constant.

-

Heating: The sample is heated gently until it begins to boil and a steady reflux is observed.

-

Measurement: The temperature is recorded when it stabilizes as the vapor condenses into the receiving flask. The corresponding pressure must also be recorded.

-

Purity Analysis (Gas Chromatography)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity of volatile compounds like fatty acid esters.

-

Principle: The sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase. The FID detects organic compounds as they elute, producing a signal proportional to their concentration.

-

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., hexane or isooctane).

-

Injection: A small volume (e.g., 1 µL) of the sample is injected into the heated GC inlet, where it is vaporized.

-

Separation: The vapor is swept onto a capillary column (e.g., a polar HP-Innowax or a non-polar dimethylpolysiloxane column) housed in an oven. The oven temperature is programmed to ramp up, facilitating the separation of components.

-

Detection: As components elute from the column, they are combusted in the FID. The resulting ions generate an electrical signal.

-

Quantification: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Purity is often reported as ≥97% (GC).

-

Synthesis Workflow: Fischer Esterification

This compound is typically synthesized via Fischer esterification, an acid-catalyzed reaction between a carboxylic acid (heptadecanoic acid) and an alcohol (ethanol). The workflow is a classic example of nucleophilic acyl substitution.

Caption: Fischer esterification workflow for this compound synthesis.

References

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Heptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ethyl heptadecanoate, a saturated fatty acid ester with significant applications in research and development. This document details established synthesis methodologies, including Fischer esterification and transesterification, and outlines various purification techniques to achieve high-purity this compound suitable for scientific and pharmaceutical applications.

Synthesis of this compound

This compound can be synthesized through two primary methods: the direct esterification of heptadecanoic acid with ethanol (Fischer esterification) and the transesterification of a heptadecanoate-containing triglyceride or another ester.

Fischer Esterification

Fischer esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water produced is removed.[1][3]

This protocol is adapted from general Fischer esterification procedures for long-chain fatty acids.[4]

Materials:

-

Heptadecanoic acid

-

Absolute ethanol (200 proof)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid

-

Sodium bicarbonate (NaHCO₃) solution (5%, aqueous)

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve heptadecanoic acid in an excess of absolute ethanol (e.g., a 10-fold molar excess of ethanol).

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

dot

Caption: Fischer Esterification Workflow.

Transesterification

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For the synthesis of this compound, this can involve the reaction of a triglyceride containing heptadecanoic acid with ethanol in the presence of a catalyst. This method is commonly employed in the production of biodiesel.

This protocol is based on general procedures for biodiesel production.

Materials:

-

Heptadecanoate-containing oil (triglyceride)

-

Ethanol

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH) as a catalyst

-

Separatory funnel

Equipment:

-

Reaction flask with a stirrer and condenser

-

Heating and stirring plate

-

Thermometer

Procedure:

-

Prepare the catalyst solution by dissolving potassium hydroxide (e.g., 1% w/w of the oil) in the required amount of ethanol (e.g., a 6:1 molar ratio of alcohol to oil).

-

Heat the oil in the reaction flask to approximately 60°C with stirring.

-

Add the catalyst-alcohol mixture to the heated oil.

-

Maintain the reaction temperature at around 60°C and continue stirring for 1-2 hours.

-

After the reaction, transfer the mixture to a separatory funnel and allow it to settle. Two layers will form: the upper layer is the ethyl ester (biodiesel), and the lower layer is glycerol.

-

Separate the lower glycerol layer.

-

The upper ethyl ester layer can be washed with warm water to remove any remaining catalyst, soap, and glycerol.

dot

Caption: Base-Catalyzed Transesterification Workflow.

Purification of this compound

The crude this compound obtained from synthesis requires purification to remove unreacted starting materials, catalysts, and byproducts. Common purification methods include column chromatography, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC).

Silica Gel Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds. For a non-polar compound like this compound, a normal-phase column with silica gel as the stationary phase is effective.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., hexane and ethyl acetate mixture)

-

Sand

-

Cotton or glass wool

Equipment:

-

Chromatography column

-

Collection tubes or flasks

-

TLC plates and chamber for monitoring fractions

Procedure:

-

Prepare the column by placing a small plug of cotton or glass wool at the bottom and adding a layer of sand.

-

Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., pure hexane).

-

Pour the slurry into the column and allow the silica gel to pack, ensuring no air bubbles are trapped. Add a layer of sand on top of the packed silica.

-

Dissolve the crude this compound in a minimal amount of the eluting solvent and carefully load it onto the top of the column.

-

Elute the column with a suitable solvent system. For this compound, a gradient of increasing polarity, for example, starting with pure hexane and gradually increasing the percentage of ethyl acetate, is effective.

-

Collect fractions and monitor them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Solid-Phase Extraction (SPE)

SPE is a rapid and efficient method for sample cleanup and purification. For the purification of fatty acid ethyl esters like this compound, an aminopropyl-silica SPE cartridge can be used.

This protocol is adapted from a general method for the purification of fatty acid ethyl esters.

Materials:

-

Crude this compound dissolved in hexane

-

Aminopropyl-silica SPE cartridge

-

Hexane

-

Isopropanol-water mixture (for further separation if needed)

Equipment:

-

SPE manifold

-

Collection vials

Procedure:

-

Condition the aminopropyl-silica SPE cartridge by passing hexane through it.

-

Load the crude this compound solution (in hexane) onto the cartridge.

-

Elute the this compound from the cartridge with hexane. Cholesteryl esters may co-elute.

-

If further separation from other esters is required, the eluate can be further purified using a C18 (ODS) column, eluting with an isopropanol-water mixture.

-

Collect the fraction containing the purified this compound and evaporate the solvent.

dot

Caption: Purification Options for this compound.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC is the method of choice. A reverse-phase HPLC method can be employed for the purification of this compound.

Materials:

-

Partially purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (for MS-compatible methods) or phosphoric acid

Equipment:

-

Preparative HPLC system with a suitable detector (e.g., UV or RI)

-

Reverse-phase preparative column (e.g., C18)

Procedure:

-

Dissolve the this compound sample in the mobile phase.

-

Set up the preparative HPLC system with a suitable reverse-phase column.

-

The mobile phase can consist of a mixture of acetonitrile and water. For mass spectrometry compatibility, a small amount of formic acid can be added.

-

Inject the sample and run the separation.

-

Collect the fraction corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to obtain the high-purity product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis of this compound - Expected Yields

| Synthesis Method | Catalyst | Typical Reaction Time | Expected Yield | Reference |

| Fischer Esterification | H₂SO₄ | 2 - 4 hours | >90% | |

| Transesterification | KOH | 1 - 2 hours | High |

Table 2: Purification of this compound - Purity Levels

| Purification Method | Stationary Phase | Typical Purity Achieved | Reference |

| Column Chromatography | Silica Gel | >95% | General Lab Practice |

| Solid-Phase Extraction | Aminopropyl-silica | Good recovery (70 ± 3% for FAEEs) | |

| Preparative HPLC | C18 Reverse Phase | >99% |

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying the components of a sample. The mass spectrum of this compound shows characteristic peaks that can be used for its identification.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector can be used to determine the purity of the final product by quantifying the area of the product peak relative to any impurity peaks.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the this compound and identify any impurities.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and purity requirements.

References

Ethyl Heptadecanoate (CAS 14010-23-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl Heptadecanoate (CAS 14010-23-2), a saturated fatty acid ethyl ester. This document covers its physicochemical properties, spectroscopic data, synthesis, and key applications, with a focus on its use in research and development.

Physicochemical Properties

This compound is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. It is also known as ethyl margarate.[1] Its properties make it useful in various applications, including as a flavoring agent, a component in cosmetics, and as a standard in analytical chemistry.[1]

| Property | Value | Reference |

| CAS Number | 14010-23-2 | [2] |

| Molecular Formula | C₁₉H₃₈O₂ | [2] |

| Molecular Weight | 298.50 g/mol | [2] |

| Appearance | White or colorless to almost white powder or lump | |

| Melting Point | 27 - 29 °C | |

| Boiling Point | 199 - 201 °C at 10 mmHg | |

| Purity | ≥ 97% (GC) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information for its identification, particularly in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

| Ion Type | m/z | Description |

| Molecular Ion (M⁺) | 298.5 | Corresponds to the molecular weight of the compound. |

| Key Fragments | 88, 101 | Characteristic fragments for fatty acid ethyl esters. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (of ethyl group) | ~1.25 | Triplet |

| CH₂ (of ethyl group) | ~4.12 | Quartet |

| α-CH₂ (adjacent to C=O) | ~2.28 | Triplet |

| β-CH₂ | ~1.62 | Multiplet |

| -(CH₂)n- (bulk methylene) | ~1.2-1.4 | Multiplet |

| Terminal CH₃ | ~0.88 | Triplet |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for an aliphatic ester.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch | 1750-1735 | Strong absorption, characteristic of the ester carbonyl group. |

| C-O Stretch | 1300-1000 | Strong absorption, characteristic of the ester C-O bond. |

| C-H Stretch (alkane) | 2960-2850 | Strong and sharp absorptions from the long alkyl chain. |

| C-H Bend (alkane) | 1470-1450 | Bending vibrations of the CH₂ and CH₃ groups. |

Synthesis of this compound

This compound is typically synthesized via the Fischer esterification of heptadecanoic acid with ethanol in the presence of an acid catalyst.

Representative Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine heptadecanoic acid (1.0 equivalent) and an excess of absolute ethanol (which also serves as the solvent).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.1 equivalents), to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure.

-

Extraction: Dilute the residue with an organic solvent like diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Caption: Fischer Esterification Workflow.

Applications in Research and Development

This compound serves as a crucial tool in several areas of research, most notably as an internal standard in the analysis of fatty acid ethyl esters (FAEEs).

Internal Standard for GC-MS Analysis of Fatty Acid Ethyl Esters (FAEEs)

FAEEs are non-oxidative metabolites of ethanol and serve as biomarkers for alcohol consumption. Due to its structural similarity to endogenous FAEEs and its rarity in biological samples, this compound is an ideal internal standard for their quantification by GC-MS.

The following is a detailed methodology for the analysis of FAEEs in plasma samples using this compound as an internal standard.

-

Sample Preparation: To a plasma sample (e.g., 200 µL), add a known amount of this compound as the internal standard.

-

Protein Precipitation: Precipitate proteins by adding a solvent such as acetone.

-

Lipid Extraction: Perform a liquid-liquid extraction of the lipids, including FAEEs, using a non-polar solvent like hexane.

-

Solid-Phase Extraction (SPE): Further purify the FAEEs from the lipid extract using an amino-propyl silica SPE column.

-

GC-MS Analysis: Analyze the purified FAEE fraction by GC-MS. The quantification of each FAEE is based on the ratio of its peak area to that of the this compound internal standard.

Caption: FAEE Analysis Workflow.

Role in Lipid Metabolism Research

This compound and other FAEEs are products of non-oxidative ethanol metabolism. In the body, they can be hydrolyzed by esterases to release the corresponding fatty acid (heptadecanoic acid) and ethanol. The released fatty acid can then enter cellular metabolic pathways.

Upon entering a cell, this compound is subject to enzymatic hydrolysis. The resulting heptadecanoic acid is then activated to heptadecanoyl-CoA, which can be further metabolized.

Caption: Metabolic Fate of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a versatile compound with significant applications in research and development. Its well-defined physicochemical and spectroscopic properties, coupled with its straightforward synthesis, make it an invaluable tool. Its primary role as an internal standard in the GC-MS quantification of FAEEs is critical for studies on alcohol metabolism and its biomarkers. Furthermore, its involvement in lipid metabolism provides a basis for its use in biochemical and physiological research. This guide provides a comprehensive technical overview to support its effective application by researchers, scientists, and drug development professionals.

References

Solubility of ethyl heptadecanoate in organic solvents.

An In-depth Technical Guide to the Solubility of Ethyl Heptadecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as ethyl margarate) is the ethyl ester of heptadecanoic acid, a 17-carbon saturated fatty acid. Its long hydrocarbon chain renders it a nonpolar molecule, a characteristic that fundamentally governs its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. The document summarizes qualitative and estimated quantitative solubility data, details common experimental protocols for solubility determination, and presents a visual workflow for one such method.

Introduction to this compound

This compound is a fatty acid ethyl ester (FAEE) with the chemical formula C₁₉H₃₈O₂.[1][2][3] At room temperature, it is a solid with a melting point of approximately 28°C.[3] Its molecular structure, characterized by a long, nonpolar alkyl chain and a polar ester group, dictates its solubility behavior, making it readily soluble in a variety of organic solvents while being practically insoluble in water. Understanding the solubility of this compound is crucial for a range of applications, including its use as a standard in analytical chemistry, in the formulation of cosmetics and fragrances, and as a potential excipient in pharmaceutical preparations.

Principles of Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have molecules with significant partial positive and negative charges (dipoles) and can form hydrogen bonds. They are effective at dissolving polar solutes and ionic compounds.

-

Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether have molecules with a relatively even distribution of electron density and weak intermolecular forces (van der Waals forces). They are adept at dissolving nonpolar solutes.

-

Aprotic Polar Solvents: This class of solvents, including acetone and ethyl acetate, possesses dipoles but lacks acidic protons for hydrogen bonding. They represent an intermediate polarity.

This compound, with its extensive nonpolar hydrocarbon tail, is expected to be highly soluble in nonpolar and moderately polar aprotic solvents. Its solubility in polar protic solvents is anticipated to be lower.

Solubility Data of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility can be inferred from its chemical structure and data for analogous long-chain fatty acid esters. The following table summarizes the expected qualitative and estimated quantitative solubility of this compound in common organic solvents at ambient temperature.

| Solvent Class | Solvent | Expected Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) at 25°C |

| Nonpolar | Hexane | Freely Soluble | > 30 |

| Toluene | Freely Soluble | > 30 | |

| Polar Aprotic | Acetone | Soluble | 10 - 30 |

| Ethyl Acetate | Freely Soluble | > 30 | |

| Chloroform | Freely Soluble | > 30 | |

| Diethyl Ether | Freely Soluble | > 30 | |

| Polar Protic | Ethanol | Soluble | 10 - 30 |

| Methanol | Sparingly Soluble | 1 - 10 | |

| Other | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | ~0.6 (experimentally determined for similar compounds)[4] |

Note: The estimated quantitative solubility values are based on the general behavior of long-chain fatty acid esters and the principle of "like dissolves like." Actual values may vary and should be determined experimentally for precise applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. Several methods can be employed, with the choice depending on the required precision, the properties of the solute and solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. This can be achieved using a shaker, magnetic stirrer, or rotator.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by careful filtration through a syringe filter (e.g., PTFE) that does not interact with the solute or solvent.

-

Solvent Evaporation: A precisely measured volume or weight of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Quantification: The container with the dried solute is weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the known volume or weight of the solvent.

-

Calculation: The solubility is then calculated and expressed in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Spectroscopic Methods

Spectroscopic techniques can also be used to determine solubility, particularly for compounds that absorb light in the UV-visible range.

Methodology:

-

Preparation of a Saturated Solution and Phase Separation: These steps are performed as described in the gravimetric method.

-

Preparation of a Calibration Curve: A series of standard solutions of this compound in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at a specific wavelength (λmax) where the compound exhibits maximum absorbance. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated filtrate is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the same wavelength.

-

Calculation: The concentration of this compound in the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This compound is a nonpolar compound that exhibits high solubility in nonpolar and moderately polar aprotic organic solvents, and lower solubility in polar protic solvents. While precise quantitative data is sparse, its solubility behavior can be reliably predicted based on its chemical structure. For applications requiring exact solubility values, experimental determination using methods such as the gravimetric or spectroscopic techniques is recommended. This guide provides the foundational knowledge and procedural outlines to assist researchers in effectively working with this compound in various solvent systems.

References

- 1. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures (Journal Article) | OSTI.GOV [osti.gov]

- 2. communities.springernature.com [communities.springernature.com]

- 3. solubility experimental methods.pptx [slideshare.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

A Technical Guide to the Physicochemical Properties of Ethyl Heptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of ethyl heptadecanoate (also known as ethyl margarate), a long-chain fatty acid ester.[1][2][3] This compound serves as a valuable intermediate in organic synthesis and finds applications in the flavor, fragrance, and cosmetic industries.[1] In pharmaceutical development, it can be used as a solvent or carrier to improve the solubility and bioavailability of active pharmaceutical ingredients.[1] A thorough understanding of its physical properties, such as its melting and boiling points, is critical for its application in research and manufacturing.

Physicochemical Data

The melting and boiling points of this compound are key indicators of its purity and are essential for defining storage and handling conditions. The data compiled from various sources are presented below.

Table 1: Physical Properties of this compound

| Property | Value | Conditions |

| Melting Point | 27 - 29 °C | Atmospheric Pressure |

| 28 °C | 760 mmHg | |

| Boiling Point | 199 - 201 °C | 10 mmHg |

| 200 °C | 10 mmHg | |

| 337.67 °C | 760 mmHg (estimated) | |

| 185.05 °C (458.2 K) | 5.32 mmHg (0.007 atm) | |

| Molecular Formula | C₁₉H₃₈O₂ | N/A |

| Molecular Weight | 298.51 g/mol | N/A |

| Appearance | White or colorless solid/powder | N/A |

| CAS Number | 14010-23-2 | N/A |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment. The standard methodologies for these measurements are detailed below.

Melting Point Determination

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs. The capillary method is a standard and reliable technique.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Calibrated thermometer or digital temperature probe

-

Glass capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small quantity of dry, powdered this compound is introduced into a glass capillary tube to a depth of 2-3 mm. The sample is packed tightly by tapping the tube.

-

Apparatus Setup: The capillary tube is placed in the heating block of the apparatus, adjacent to the thermometer or temperature probe to ensure thermal equilibrium.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Measurement: The heating rate is then reduced to a slow and steady 1-2°C per minute. This slow rate is crucial for accurate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds like this compound, which have high boiling points at atmospheric pressure, determination is often performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.

Apparatus:

-

Distillation flask with a side arm

-

Heating mantle

-

Condenser

-

Receiving flask

-

Calibrated thermometer

-

Vacuum source and manometer

Procedure:

-

Apparatus Setup: A small amount of this compound is placed in the distillation flask along with boiling chips to ensure smooth boiling. The thermometer is positioned so that the top of the bulb is level with the bottom of the distillation flask's side arm.

-

Pressure Regulation: The system is connected to a vacuum pump. The pressure is reduced to the desired level (e.g., 10 mmHg) and monitored with a manometer.

-

Heating: The flask is heated gently using a heating mantle.

-

Observation: As the liquid heats, the temperature will rise and then stabilize. The boiling point is the constant temperature at which the vapor condenses on the thermometer bulb and drips into the condenser. This temperature and the corresponding pressure are recorded.

Visualization of Experimental Workflow

The logical flow for determining the key physical properties of this compound is illustrated below. This diagram outlines the parallel procedures for melting and boiling point determination.

Caption: Workflow for Melting and Boiling Point Determination.

References

A Researcher's Guide to Procuring and Utilizing Ethyl Heptadecanoate

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development seeking to source and effectively utilize ethyl heptadecanoate for scientific applications. This document provides a comprehensive overview of reputable suppliers, detailed experimental protocols for its use as an internal standard, and visual representations of relevant biochemical pathways and experimental workflows.

Sourcing this compound for Research Applications

This compound (CAS No. 14010-23-2), also known as ethyl margarate, is a valuable long-chain fatty acid ethyl ester frequently employed in biomedical research, particularly in the field of lipidomics and as an internal standard for analytical chemistry.[1][2] For research purposes, ensuring high purity and reliable sourcing is paramount. Several reputable chemical suppliers offer this compound in various grades and quantities suitable for laboratory use.

Below is a comparative summary of offerings from prominent suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | CDS000284 | AldrichCPR | 250 mg |

| Santa Cruz Biotechnology | sc-211113 | ≥97% | Contact for details |

| TCI America | H0526 | >97.0% (GC) | 5 g, 25 g |

| Chem-Impex | 38978 | ≥97% (GC) | 5 g, 25 g |

| BOC Sciences | >97.0% (GC) | Contact for details | |

| Penta International | Contact for details |

Experimental Protocol: this compound as an Internal Standard for Fatty Acid Ethyl Ester (FAEE) Analysis by GC-MS

This compound is an ideal internal standard for the quantification of other fatty acid ethyl esters (FAEEs) in biological samples due to its natural scarcity in most tissues.[3] The following protocol outlines a standard procedure for the analysis of FAEEs in plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as the internal standard.[2]

1. Materials and Reagents:

-

This compound (internal standard)

-

Plasma samples

-

Acetone, ice-cold

-

Hexane

-

Amino-propyl silica solid-phase extraction (SPE) cartridges

-

GC-MS system with a nonpolar dimethylpolysiloxane column

2. Sample Preparation and Extraction:

-

To a known volume of plasma, add a precise amount of this compound solution in hexane to serve as the internal standard.

-

Precipitate proteins by adding ice-cold acetone to the plasma sample.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a lipid extraction by adding hexane to the supernatant, vortexing, and collecting the upper hexane layer. Repeat this step for complete extraction.

-

Pass the combined hexane extracts through an amino-propyl silica SPE cartridge to isolate the FAEEs.

-

Elute the FAEEs from the SPE cartridge with an appropriate solvent mixture (e.g., hexane:diethyl ether).

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small, known volume of hexane for GC-MS analysis.

3. GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1-2 µL) of the reconstituted sample into the GC-MS.

-

Gas Chromatography:

-

Column: Use a nonpolar dimethylpolysiloxane capillary column (e.g., HP-5MS, 60 m x 0.25 mm x 0.25 µm).[4]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 290°C.

-

Hold: Maintain 290°C for 7 minutes.

-

-

Injector Temperature: 290°C.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI).

-

MSD Temperature: 230°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted FAEEs and the this compound internal standard.

-

4. Quantification:

-

Identify the peaks for the target FAEEs and the this compound internal standard based on their retention times and characteristic mass fragments.

-

Calculate the peak area ratio of each target FAEE to the internal standard.

-

Determine the concentration of each FAEE in the original sample by comparing the peak area ratios to a standard curve prepared with known concentrations of FAEE standards and the internal standard.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further elucidate the practical application and biological context of fatty acid esters, the following diagrams have been generated using the DOT language.

Fatty acids and their derivatives, such as ethyl esters, can act as signaling molecules by interacting with specific receptors on the cell surface. One such family of receptors is the Free Fatty Acid Receptors (FFARs), which are G protein-coupled receptors. The following diagram illustrates a generalized signaling pathway initiated by the activation of FFAR1 (also known as GPR40) by a long-chain fatty acid.

References

- 1. Frontiers | Fatty Acid Signaling Mechanisms in Neural Cells: Fatty Acid Receptors [frontiersin.org]

- 2. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]

- 3. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Acid Transport and Signaling: Mechanisms and Physiological Implications | Annual Reviews [annualreviews.org]

Spectroscopic Data for Ethyl Heptadecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for ethyl heptadecanoate (C₁₉H₃₈O₂). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise analytical data for this long-chain fatty acid ester.

Introduction

This compound is the ethyl ester of heptadecanoic acid (margaric acid), a saturated fatty acid with a 17-carbon chain. It is often used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid ethyl esters (FAEEs), which are biomarkers for alcohol consumption.[1][2][3] Accurate spectroscopic data is crucial for its correct identification and quantification in complex biological matrices.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~2.28 | Triplet | 2H | -CH₂ -COO- |

| ~1.61 | Quintet | 2H | -CH₂ -CH₂-COO- |

| ~1.25 | Multiplet | 28H | -(CH₂ )₁₄- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| ~0.88 | Triplet | 3H | CH₃ -(CH₂)₁₅- |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173.9 | C =O |

| ~60.1 | -O-CH₂ -CH₃ |

| ~34.4 | -CH₂ -COO- |

| ~31.9 | -(CH₂ )n- |

| ~29.7 | -(CH₂ )n- |

| ~29.6 | -(CH₂ )n- |

| ~29.5 | -(CH₂ )n- |

| ~29.4 | -(CH₂ )n- |

| ~29.3 | -(CH₂ )n- |

| ~29.1 | -(CH₂ )n- |

| ~25.0 | -CH₂ -CH₂-COO- |

| ~22.7 | CH₃ -CH₂- |

| ~14.3 | -O-CH₂-CH₃ |

| ~14.1 | CH₃ -(CH₂)₁₅- |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the National Institute of Standards and Technology (NIST) database.[4][5] The fragmentation pattern is characteristic of long-chain fatty acid ethyl esters.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₉H₃₈O₂ | |

| Molecular Weight | 298.5 g/mol | |

| CAS Number | 14010-23-2 |

Fragmentation Analysis:

The mass spectrum of this compound exhibits a clear molecular ion peak (M⁺) at m/z 298. A prominent and diagnostic fragment for fatty acid ethyl esters is the McLafferty rearrangement product, which results in a peak at m/z 88 . This fragment corresponds to the [CH₃CH₂OC(OH)=CH₂]⁺ ion and is a key identifier for the ethyl ester group. Other significant fragments arise from the cleavage of the long alkyl chain.

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of this compound.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse experiment

-

Relaxation Delay: 1-5 seconds (a longer delay of >5*T1 is necessary for accurate quantitative analysis)

-

Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard proton-decoupled experiment

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a typical method for the analysis of fatty acid ethyl esters, where this compound is often used as an internal standard.

Sample Preparation (for use as an internal standard):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or isooctane) at a known concentration.

-

Spike the unknown sample with a known volume of the this compound internal standard solution before sample extraction and derivatization.

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 6890 or similar

-

Mass Spectrometer: Agilent 5973 or similar

-

Column: Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 µm film thickness)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless injection)

-

Oven Temperature Program:

-

Initial temperature: 50-80 °C, hold for 1-2 minutes

-

Ramp: 10-20 °C/min to 280-300 °C

-

Final hold: 5-10 minutes

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-550

-

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sample containing fatty acid ethyl esters, using this compound as an internal standard.

Caption: Workflow for Spectroscopic Analysis of Fatty Acid Ethyl Esters.

This diagram outlines the sequential steps from sample preparation, through instrumental analysis, to data processing and interpretation for the comprehensive analysis of fatty acid ethyl esters.

References

- 1. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Heptadecanoic acid, ethyl ester [webbook.nist.gov]

- 5. Heptadecanoic acid, ethyl ester [webbook.nist.gov]

The Biochemical Role of Ethyl Heptadecanoate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl heptadecanoate, the ethyl ester of the 17-carbon saturated fatty acid heptadecanoic acid (C17:0), is a compound primarily utilized in research settings as an internal standard for the quantification of fatty acids. Direct evidence for a significant, independent biochemical role of this compound in lipid metabolism is currently limited. Its biological effects are presumed to be mediated through its hydrolysis product, heptadecanoic acid. This technical guide provides a comprehensive overview of the current understanding of this compound's place in lipid metabolism research, focusing on the metabolic fate of its constituent fatty acid, its established application in analytical chemistry, and the broader context of odd-chain fatty acid metabolism.

Introduction

This compound (also known as ethyl margarate) is a fatty acid ethyl ester (FAEE). While FAEEs, in general, are recognized as non-oxidative metabolites of ethanol, the specific biological activities of this compound are not extensively documented. The primary interest in this molecule stems from its odd-chain fatty acid component, heptadecanoic acid (C17:0), which is found in trace amounts in dairy fat and ruminant meats. Due to its low natural abundance, heptadecanoic acid and its ethyl ester are ideal internal standards for analytical procedures. This guide will explore the presumed metabolic pathway of this compound and delve into the known biological significance of heptadecanoic acid.

Metabolism of this compound

The initial step in the metabolism of this compound is its hydrolysis into heptadecanoic acid and ethanol. This reaction is likely catalyzed by carboxylester lipases present in the pancreas and other tissues.[1][2][3][4] Once liberated, heptadecanoic acid can enter the cellular fatty acid pool and undergo metabolic processing.

Figure 1: Presumed hydrolysis of this compound.

Biochemical Role of Heptadecanoic Acid (C17:0)

The biological significance of this compound is intrinsically linked to the metabolic fate and actions of heptadecanoic acid.

Metabolism of an Odd-Chain Fatty Acid

As an odd-chain saturated fatty acid, the β-oxidation of heptadecanoic acid proceeds in a similar manner to even-chain fatty acids, yielding acetyl-CoA molecules. However, the final round of β-oxidation produces one molecule of propionyl-CoA and one molecule of acetyl-CoA. Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA. Succinyl-CoA can then enter the citric acid cycle (Krebs cycle) for energy production or be used in other biosynthetic pathways. This anaplerotic role of replenishing citric acid cycle intermediates is a key feature of odd-chain fatty acid metabolism.

Figure 2: β-Oxidation of heptadecanoic acid and entry into the citric acid cycle.

Heptadecanoic Acid as a Biomarker

Heptadecanoic acid in plasma and adipose tissue is considered a reliable biomarker for the intake of dairy fat in some populations.[5] This is due to its relatively higher concentration in ruminant fat compared to other dietary sources.

Potential Health Effects

Epidemiological studies have suggested an inverse correlation between circulating levels of heptadecanoic acid and the risk of developing type 2 diabetes and cardiovascular disease. However, the causal nature of this relationship remains to be firmly established. A study in mice suggested that dietary supplementation with C17:0 did not ameliorate diet-induced hepatic steatosis or insulin resistance, indicating that the observed associations in humans may be complex and not directly attributable to C17:0 itself.

Application of this compound in Research

The most well-documented and scientifically validated role of this compound is its use as an internal standard in the quantitative analysis of fatty acids by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Rationale for Use as an Internal Standard

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples being analyzed. This compound meets these criteria because:

-

Low Natural Abundance: Heptadecanoic acid is a minor fatty acid in most biological samples.

-

Chemical Similarity: As a fatty acid ester, it behaves similarly to other fatty acid esters during extraction and chromatographic analysis.

By adding a known amount of this compound to a sample before processing, any variations in sample extraction, derivatization, and injection volume can be corrected for, leading to more accurate quantification of the target fatty acids.

Experimental Protocols

The use of this compound as an internal standard is a key component of many fatty acid analysis protocols. Below is a generalized workflow.

General Workflow for Fatty Acid Analysis Using this compound as an Internal Standard

Figure 3: Experimental workflow for fatty acid analysis using an internal standard.

Detailed Methodologies

5.2.1. Lipid Extraction

A common method for lipid extraction is the Folch method or the Bligh and Dyer method, which use a chloroform:methanol solvent system to partition lipids from the aqueous components of the sample.

5.2.2. Saponification and Derivatization

To analyze total fatty acids, the ester linkages in complex lipids (triglycerides, phospholipids, etc.) must be cleaved. This is typically achieved by saponification with a strong base (e.g., NaOH or KOH in methanol). The resulting free fatty acids are then derivatized to their more volatile methyl esters (fatty acid methyl esters, FAMEs) using a reagent such as boron trifluoride (BF₃) in methanol or acidic methanol.

5.2.3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The FAMEs are separated based on their boiling points and polarity on a GC column and detected by a mass spectrometer. The concentration of each fatty acid is calculated by comparing the peak area of its corresponding FAME to the peak area of the mthis compound derived from the internal standard.

Calculation:

The concentration of an individual fatty acid is determined using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

Where:

-

Area of Analyte: The peak area of the fatty acid of interest.

-

Area of IS: The peak area of mthis compound.

-

Concentration of IS: The known concentration of the added this compound.

-

Response Factor: A factor that accounts for differences in the ionization efficiency and fragmentation of different FAMEs in the mass spectrometer. For many applications, this is assumed to be 1, but for highly accurate quantification, it should be determined experimentally using standards for each fatty acid.

Quantitative Data

As of the current body of scientific literature, there is a lack of quantitative data specifically detailing the effects of this compound on lipid metabolism parameters such as plasma lipid levels, enzyme kinetics, or gene expression. The available research focuses on the effects of its constituent fatty acid, heptadecanoic acid, often in the context of dietary intake of dairy products. Therefore, a summary table of quantitative data for this compound cannot be provided at this time.

Conclusion

References

- 1. The synthesis of fatty acid ethyl ester by carboxylester lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboxyl Ester Lipase Protects Against Metabolic Dysfunction-Associated Steatohepatitis by Binding to Fatty Acid Synthase [engineering.org.cn]

- 3. Concerted action of human carboxyl ester lipase and pancreatic lipase during lipid digestion in vitro: importance of the physicochemical state of the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pancreatic carboxyl ester lipase: a circulating enzyme that modifies normal and oxidized lipoproteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl Heptadecanoate as an Internal Standard in GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is paramount for achieving accurate and reproducible results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Ethyl heptadecanoate, a fatty acid ethyl ester (FAEE), is an excellent choice as an internal standard for the analysis of various lipophilic compounds, particularly other fatty acid esters. Its chemical properties are similar to many analytes of interest, yet it is unlikely to be naturally present in most biological samples, minimizing the risk of interference.

These application notes provide detailed protocols and quantitative data for the use of this compound as an internal standard in GC-MS analysis, with a primary focus on the quantification of fatty acid ethyl esters (FAEEs), which are significant biomarkers of alcohol consumption.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for method development.

| Property | Value | Reference |

| Molecular Formula | C19H38O2 | [1] |

| Molecular Weight | 298.5 g/mol | [1] |

| CAS Number | 14010-23-2 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 200 °C at 10 mmHg | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, hexane, and isooctane. |

Applications

The primary application of this compound as an internal standard is in the quantitative analysis of FAEEs in various biological matrices. FAEEs are non-oxidative metabolites of ethanol and serve as reliable medium- to long-term biomarkers of alcohol intake.[2][3] This analysis is critical in clinical and forensic toxicology to assess alcohol consumption patterns.

Beyond FAEEs, this compound can be employed in the broader field of lipidomics for the quantification of other fatty acid esters, provided its chromatographic behavior is suitable for the specific analytes.

Experimental Protocols

Protocol 1: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Human Plasma

This protocol details a robust method for the extraction and quantification of major FAEEs (ethyl palmitate, ethyl oleate, and ethyl stearate) in human plasma.

1. Materials and Reagents:

-

This compound (internal standard solution, e.g., 1 µg/mL in hexane)

-

Human plasma

-

Acetone, HPLC grade

-

Hexane, HPLC grade

-

Solid-Phase Extraction (SPE) columns (aminopropyl silica)

-

Nitrogen gas for evaporation

-

GC-MS system with a nonpolar dimethylpolysiloxane column

2. Sample Preparation:

-

To 1 mL of human plasma, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding acetone.

-

Perform a lipid extraction using hexane.

-

Isolate the FAEE fraction using aminopropyl silica solid-phase extraction.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Parameters:

-

Column: Nonpolar dimethylpolysiloxane column

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 300°C, hold for 5 min

-

-

Carrier Gas: Helium

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Scan Range: m/z 50-550

-

4. Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of FAEEs in the plasma samples is then determined from this calibration curve.

Protocol 2: Rapid Determination of FAEEs in Whole Blood

This protocol offers a simplified and rapid liquid-liquid extraction method for the analysis of six major FAEEs in human whole blood.

1. Materials and Reagents:

-

This compound (internal standard solution)

-

Human whole blood

-

Hexane, HPLC grade

-

GC-MS system

2. Sample Preparation:

-

To 200 µL of human whole blood, add the this compound internal standard.

-

Perform a modified liquid-liquid extraction using hexane.

-

Directly inject the hexane layer into the GC-MS.

Quantitative Data

The following tables summarize the quantitative performance of methods utilizing this compound as an internal standard.

Table 1: Method Validation Parameters for FAEE Analysis in Plasma

| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate | Total FAEEs |

| Lower Limit of Detection (LOD) | 5-10 nM | 5-10 nM | 5-10 nM | - |

| Lower Limit of Quantitation (LOQ) | 60 nM | 60 nM | 60 nM | - |

| Instrument Precision (CV) | 0.3% | 0.4% | 0.7% | - |

| Intra-assay Precision (CV) | - | - | - | < 7% |

Table 2: Method Validation Parameters for FAEE Analysis in Whole Blood

| Parameter | Value Range |

| Limit of Detection (LOD) | 5–50 ng/mL |

| Limit of Quantification (LOQ) | 15–200 ng/mL |

| Linearity (r²) | > 0.998 (up to 10 µg/mL) |

| Accuracy | 90.3–109.7% |

| Intra-day Precision (CV) | 0.7–9.3% |

| Inter-day Precision (CV) | 3.4–12.5% |

Visualizations

Experimental Workflow for FAEE Analysis

The following diagram illustrates the general workflow for the quantification of Fatty Acid Ethyl Esters (FAEEs) in a biological sample using this compound as an internal standard.

Caption: GC-MS workflow for quantitative analysis using an internal standard.

Biosynthesis of Fatty Acid Ethyl Esters (FAEEs)

This diagram illustrates the enzymatic pathways for the synthesis of FAEEs in mammalian tissues following ethanol exposure.

Caption: Enzymatic pathways of FAEE synthesis from ethanol.

Conclusion

This compound is a reliable and effective internal standard for the quantitative analysis of fatty acid ethyl esters and other related lipids by GC-MS. Its use significantly improves the accuracy and precision of analytical methods by correcting for variations inherent in the experimental process. The protocols and data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement robust and reliable quantitative analytical methods in their respective fields.

References

Application Note: Ethyl Heptadecanoate as an Internal Standard for Accurate Fatty Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of fatty acids is crucial in various fields, including clinical diagnostics, drug development, and food science. Fatty acid profiles can serve as important biomarkers for various physiological and pathological states. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is the gold standard for fatty acid analysis. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results by correcting for variations in sample preparation and instrument response.

Ethyl heptadecanoate (C19H38O2), the ethyl ester of heptadecanoic acid (C17:0), is an excellent internal standard for the analysis of fatty acids, particularly for the quantification of fatty acid ethyl esters (FAEEs).[1][2] Heptadecanoic acid is a saturated fatty acid with an odd number of carbons, making it rare in most biological samples. This minimizes the risk of interference from endogenous fatty acids, ensuring accurate quantification.[3] This application note provides a detailed protocol for the use of this compound as an internal standard in the analysis of fatty acids by GC-MS.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an internal standard.

| Property | Value |

| Synonyms | Ethyl margarate, Heptadecanoic acid ethyl ester |

| CAS Number | 14010-23-2 |

| Molecular Formula | C19H38O2 |

| Molecular Weight | 298.51 g/mol |

| Appearance | White or colorless solid |

| Melting Point | 27 - 29 °C |

| Boiling Point | 199 - 201 °C at 10 mmHg |

| Solubility | Soluble in organic solvents |

Principle of Internal Standardization

The internal standard (IS) is a known amount of a compound, in this case, this compound, added to the sample at the beginning of the analytical process. It is chosen to be chemically similar to the analytes of interest but not naturally present in the sample. By comparing the detector response of the analytes to that of the internal standard, variations introduced during sample preparation, extraction, and injection can be compensated for, leading to more accurate and precise quantification.

Experimental Workflow

The following diagram outlines the general workflow for fatty acid analysis using this compound as an internal standard.

Caption: General workflow for fatty acid analysis using an internal standard.

Detailed Protocol: Quantification of Fatty Acid Ethyl Esters in Human Plasma

This protocol describes a method for the rapid and sensitive determination of major FAEEs in human plasma using this compound as an internal standard.[1]

1. Materials and Reagents

-

This compound (Internal Standard)

-

Hexane (GC grade)

-

Isopropanol (GC grade)

-

Acetone

-

Sodium sulfate (anhydrous)

-

Calibrator standards of target FAEEs (e.g., ethyl palmitate, ethyl oleate, ethyl stearate)

-

Solid-Phase Extraction (SPE) columns (e.g., aminopropyl silica)

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

2. Standard Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target FAEEs and a constant concentration of the this compound internal standard.

3. Sample Preparation

-

Sample Collection: Collect whole blood in EDTA-containing tubes and separate plasma by centrifugation.

-

Internal Standard Addition: To 1 mL of plasma, add a known amount of the this compound internal standard solution.

-

Protein Precipitation: Add 3 mL of cold acetone to the plasma sample, vortex thoroughly, and centrifuge to precipitate proteins.

-

Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with 5 mL of hexane. Vortex and centrifuge.

-

Solid-Phase Extraction (SPE): Pass the hexane layer through an aminopropyl silica SPE column to isolate the FAEEs.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of hexane for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890 GC or equivalent.

-

Column: Nonpolar dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5975 MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs and the internal standard.

5. Data Analysis and Quantification

-

Identify the peaks of the target FAEEs and the this compound internal standard based on their retention times and mass spectra.

-

Calculate the peak area ratio of each analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the FAEEs in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of fatty acids using this compound as an internal standard.

Table 1: Method Validation Parameters for FAEE Analysis in Plasma [1]

| Parameter | Ethyl Palmitate | Ethyl Oleate | Ethyl Stearate |

| Lower Limit of Detection (LOD) | 5 - 10 nM | 5 - 10 nM | 5 - 10 nM |

| Lower Limit of Quantitation (LOQ) | 60 nM | 60 nM | 60 nM |

| Instrument Precision (CV%) | 0.3% | 0.4% | 0.7% |

| Intra-assay Precision (CV%) | < 7% (for total FAEEs) | < 7% (for total FAEEs) | < 7% (for total FAEEs) |

Table 2: Linearity and Recovery Data for FAEEs in Olive Oil

| Parameter | Value |

| Linearity Range | 2.5 - 50 mg/L |

| Correlation Coefficient (r²) | > 0.99 |

| Recovery | > 94% |

Signaling Pathway and Logical Relationships

The diagram below illustrates the logical relationship in the quantification process.

Caption: Logic of internal standard quantification.

Conclusion